molecular formula C46H51FN6O16S B12399274 Fitc-C6-devd-fmk

Fitc-C6-devd-fmk

Cat. No.: B12399274
M. Wt: 995.0 g/mol
InChI Key: WILVKHYULNRJOL-HAQCWMSVSA-N
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Description

Fitc-C6-devd-fmk is a fluorescently labeled caspase-3 inhibitor used primarily for detecting active caspase-3 in mammalian cells undergoing apoptosis. Caspase-3 is a proteolytic enzyme that plays a crucial role in the process of programmed cell death, or apoptosis. The compound is cell-permeable, non-toxic, and irreversibly binds to activated caspase-3, making it a valuable tool in apoptosis research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fitc-C6-devd-fmk is synthesized by conjugating a fluorescent label, fluorescein isothiocyanate (FITC), to a peptide sequence, Asp-Glu-Val-Asp (DEVD), which is specific for caspase-3. The synthesis involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers for SPPS and large-scale conjugation reactors for the FITC labeling. The final product is purified using high-performance liquid chromatography (HPLC) and lyophilized for storage .

Scientific Research Applications

Fitc-C6-devd-fmk has a wide range of applications in scientific research:

Mechanism of Action

Fitc-C6-devd-fmk exerts its effects by irreversibly binding to the active site of caspase-3. The DEVD peptide sequence is recognized and cleaved by caspase-3, allowing the FITC label to covalently attach to the enzyme. This binding inhibits the proteolytic activity of caspase-3 and allows for its detection through fluorescence-based methods .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fitc-C6-devd-fmk is unique due to its specific targeting of caspase-3 and its fluorescent labeling, which allows for easy detection and quantification of apoptotic cells. This makes it a valuable tool in both basic research and clinical applications .

Biological Activity

Fitc-C6-devd-fmk is a fluorescently labeled inhibitor specifically designed to target activated caspase-3, a crucial enzyme in the apoptosis pathway. This compound has garnered significant attention in biological research for its ability to visualize and quantify apoptotic cells in various experimental settings.

This compound functions by forming a covalent bond with the active site of caspase-3. Upon entering the cell, it selectively binds to the active form of this enzyme, leading to its irreversible inhibition. This action effectively blocks the apoptotic signaling cascade, preventing the cleavage of substrates that would normally lead to cell death. The binding specificity for activated caspase-3 makes it an invaluable tool for studying apoptosis in diverse cellular contexts .

Properties and Applications

Key Properties:

  • Fluorescent Labeling: The fluorescein isothiocyanate (FITC) moiety allows for direct detection of activated caspases using fluorescence microscopy or flow cytometry.
  • Cell Permeability: this compound is designed to permeate cell membranes, making it suitable for live-cell imaging.
  • Low Cytotoxicity: The compound is nontoxic, which is critical for maintaining cell viability during experiments.

Applications:

  • Apoptosis Research: It enables researchers to study mechanisms of cell death and the role of caspase-3 in various biological processes.
  • Live-Cell Imaging: Researchers can monitor real-time apoptosis dynamics in living cells.
  • Drug Testing: this compound can be used to evaluate the efficacy of anti-cancer drugs by assessing their impact on apoptosis.

Case Studies and Research Findings

Several studies have highlighted the utility of this compound in apoptosis research:

  • Detection of Apoptosis Induction:
    • In experiments involving Jurkat cells treated with staurosporine, an increase in fluorescence intensity was observed, indicating enhanced caspase-3 activity and subsequent apoptosis .
  • Comparative Studies:
    • This compound was compared with other caspase inhibitors such as Ac-DEVD-FMK and Z-VAD-FMK. While Ac-DEVD-FMK serves as a classical inhibitor without fluorescent properties, this compound's fluorescent nature allows for real-time monitoring, thus providing a significant advantage in dynamic studies.

Comparison of Caspase Inhibitors

Compound NameTarget EnzymeFluorescent LabelUnique Features
This compoundCaspase-3YesSelectively targets activated caspase-3; live-cell imaging capability
Ac-DEVD-FMKCaspase-3NoClassical inhibitor; used primarily for biochemical assays
Ac-IETD-FMKCaspase-8NoSpecific for caspase-8; involved in extrinsic apoptosis pathway
Z-VAD-FMKPan-caspasesNoBroad-spectrum inhibitor; not specific to any single caspase

Experimental Protocol for Using this compound

  • Preparation:
    • Prepare a 2-5 mM stock solution in DMSO.
    • Treat cells with desired concentrations (typically 10 µM).
  • Incubation:
    • Incubate cells at 37°C in a CO2 incubator for at least 1 hour.
  • Detection:
    • Wash cells and monitor fluorescence intensity using flow cytometry or fluorescence microscopy.

Properties

Molecular Formula

C46H51FN6O16S

Molecular Weight

995.0 g/mol

IUPAC Name

5-[[6-[[(2S)-3-carboxy-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(2S)-1-carboxy-4-fluoro-3-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-6-oxohexyl]carbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid

InChI

InChI=1S/C46H51FN6O16S/c1-22(2)41(44(66)52-31(19-38(60)61)33(56)21-47)53-42(64)30(13-14-37(58)59)51-43(65)32(20-39(62)63)50-36(57)6-4-3-5-15-48-46(70)49-23-7-10-26(29(16-23)45(67)68)40-27-11-8-24(54)17-34(27)69-35-18-25(55)9-12-28(35)40/h7-12,16-18,22,30-32,41,54H,3-6,13-15,19-21H2,1-2H3,(H,50,57)(H,51,65)(H,52,66)(H,53,64)(H,58,59)(H,60,61)(H,62,63)(H,67,68)(H2,48,49,70)/t30-,31-,32-,41-/m0/s1

InChI Key

WILVKHYULNRJOL-HAQCWMSVSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CF)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CCCCCNC(=S)NC1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O

Canonical SMILES

CC(C)C(C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCCCCNC(=S)NC1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O

Origin of Product

United States

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